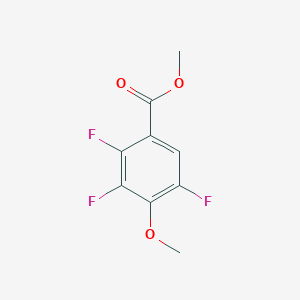
N-(1-乙酰基-2-氧代吲哚-5-基)乙磺酰胺
描述
N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide is a chemical compound that belongs to the family of sulfonamides. It is a synthetic molecule that has been extensively studied for its potential applications in scientific research.
科学研究应用
分子和电子结构研究
N-[(1-乙酰基-2-氧代丙基)(苯基)-λ4-硫代亚基]乙磺酰胺的三乙胺盐是一种与 N-(1-乙酰基-2-氧代吲哚-5-基)乙磺酰胺结构相似的化合物,它被合成,其分子和电子结构使用理论研究和 X 射线衍射进行了分析。这项研究为这些类型化合物的化学和物理性质提供了基础理解,可能为在各个科学领域的进一步应用开辟道路 (季莫申科等人,2013)。
有机化学中的合成和应用
大量研究集中在 2-氧代吲哚化合物的衍生物和类似物的合成上,其中包括 N-(1-乙酰基-2-氧代吲哚-5-基)乙磺酰胺,已经表明这些化合物具有在有机合成中的潜在应用。例如,通过一锅多米诺反应合成 1'-芳基-2'-(2-氧代吲哚-3-基)螺[吲哚-3,5'-吡咯啉]-2,3'-二酮,证明了这些化合物在合成有机化学中的多功能性 (孙岩等人,2012)。
在药物化学中的应用
结构上与 N-(1-乙酰基-2-氧代吲哚-5-基)乙磺酰胺相关的化合物已被研究其潜在的药用应用。例如,已经合成 2-氧代吲哚的衍生物并评估了它们的抗菌、抗癌和酶抑制活性。这些研究突出了这些化合物在治疗各种疾病和病症中的潜在治疗应用 (马赫什·K·库马尔等人,2014)。
抗菌和抗癌特性的探索
对 N-取代苯磺酰胺衍生物(其结构与 N-(1-乙酰基-2-氧代吲哚-5-基)乙磺酰胺相似)的抗菌和抗癌特性的研究表明,这些化合物表现出显着的抗菌和抗癌活性。这指出了 N-(1-乙酰基-2-氧代吲哚-5-基)乙磺酰胺及其衍生物在开发新的治疗剂中的潜力 (马赫什·K·库马尔等人,2014)。
作用机制
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that influences a variety of biological activities . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways . The downstream effects of these pathway alterations would depend on the specific biological context.
Result of Action
Given the broad range of biological activities associated with indole derivatives, it can be inferred that the effects could be diverse depending on the specific targets and biological context .
生化分析
Biochemical Properties
N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition can lead to increased levels of acetylcholine, which is beneficial in treating conditions like Alzheimer’s disease. Additionally, N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide interacts with caspases, a family of protease enzymes involved in apoptosis . By modulating caspase activity, this compound can influence cell death pathways, making it a potential candidate for anticancer therapies.
Cellular Effects
N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide affects various types of cells and cellular processes. In cancer cells, it has been observed to induce apoptosis by activating caspase-3, leading to programmed cell death . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide can alter gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide involves binding interactions with specific biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels . Additionally, this compound can inhibit or activate various enzymes, such as caspases, by binding to their active sites or allosteric sites . These interactions lead to changes in gene expression and cellular responses, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as high temperatures or extreme pH levels . Long-term studies have shown that N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide can have sustained effects on cellular function, including prolonged activation of apoptosis pathways and modulation of gene expression .
Dosage Effects in Animal Models
The effects of N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function by increasing acetylcholine levels . At higher doses, it can exhibit toxic effects, such as hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau or diminish at certain concentrations, highlighting the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key enzymes involved in cellular metabolism, such as those in the glycolytic and oxidative phosphorylation pathways . These interactions can lead to changes in metabolite levels and overall cellular energy balance.
Transport and Distribution
Within cells and tissues, N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, such as albumin, which facilitate its movement across cell membranes and within the bloodstream . The compound’s localization and accumulation in specific tissues can influence its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of N-(1-acetyl-2-oxoindolin-5-yl)ethanesulfonamide plays a crucial role in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence apoptotic pathways and cellular energy production. Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
N-(1-acetyl-2-oxo-3H-indol-5-yl)ethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S/c1-3-19(17,18)13-10-4-5-11-9(6-10)7-12(16)14(11)8(2)15/h4-6,13H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXGDXQDSAZGKKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC2=C(C=C1)N(C(=O)C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


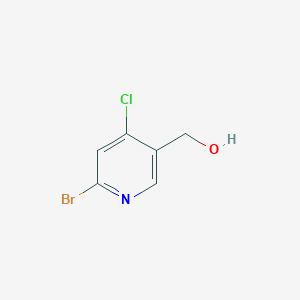




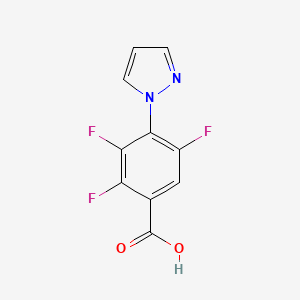
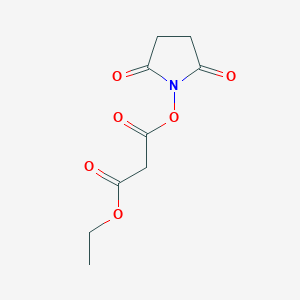
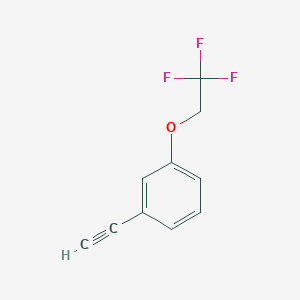

![4-[4-Amino-2-(trifluoromethyl)phenoxy]benzenesulfonamide](/img/structure/B1412313.png)
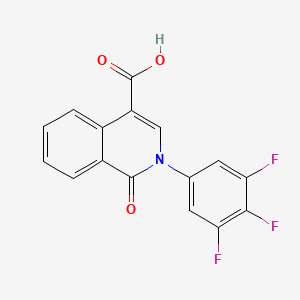
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-(1-tetra-hydro-2H-pyran-4-yl-1H-pyrazol-4-yl)thiourea](/img/structure/B1412317.png)
